molecular formula C10H9BrFNO2 B12073838 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B12073838
M. Wt: 274.09 g/mol
InChI Key: MSZMJEBDAZTJGZ-UHFFFAOYSA-N
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Description

6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzo[b][1,4]oxazines This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the benzo[b][1,4]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by fluorination and cyclization to form the oxazine ring. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen substituents like bromine and fluorine can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[b][1,4]oxazines.

Scientific Research Applications

6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, ethyl, and fluorine substituents can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine substituent.

    4-Ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent.

    6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl substituent.

Uniqueness

The unique combination of bromine, ethyl, and fluorine substituents in 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

6-bromo-4-ethyl-8-fluoro-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H9BrFNO2/c1-2-13-8-4-6(11)3-7(12)10(8)15-5-9(13)14/h3-4H,2,5H2,1H3

InChI Key

MSZMJEBDAZTJGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2F)Br

Origin of Product

United States

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